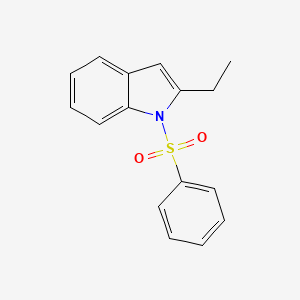

1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

Description

BenchChem offers high-quality 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68051-21-8 |

|---|---|

Molecular Formula |

C16H15NO2S |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-ethylindole |

InChI |

InChI=1S/C16H15NO2S/c1-2-14-12-13-8-6-7-11-16(13)17(14)20(18,19)15-9-4-3-5-10-15/h3-12H,2H2,1H3 |

InChI Key |

VPDZNHPKKFWMJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextualizing 1h Indole, 2 Ethyl 1 Phenylsulfonyl Within Indole Chemistry Research

The functionalization of the indole (B1671886) core at various positions is a central theme in modern organic synthesis, aiming to generate novel molecules with diverse biological activities and material properties. dntb.gov.uascispace.com Specifically, modifications at the C2 and C3 positions have been extensively explored to create a wide range of valuable derivatives. researchgate.netnih.gov The introduction of an ethyl group at the C2 position and a phenylsulfonyl group at the N1 position, as seen in 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, exemplifies a strategic approach to modulate the reactivity and properties of the indole ring.

The synthesis of such N-sulfonylated indoles is often a crucial step in multi-step synthetic sequences. The phenylsulfonyl group is typically introduced by reacting the parent indole with benzenesulfonyl chloride under basic conditions. nih.gov This modification sets the stage for a variety of subsequent transformations, making compounds like 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- valuable intermediates in the synthesis of more complex molecular architectures.

Significance of Phenylsulfonyl Protection and Activation in Indole Derivatives for Chemical Synthesis

The phenylsulfonyl group attached to the indole (B1671886) nitrogen is not merely a passive substituent; it serves a dual purpose as both a protecting and an activating group. nih.gov This duality is a cornerstone of its utility in synthetic organic chemistry.

As a protecting group , the bulky and electron-withdrawing phenylsulfonyl moiety shields the N-H bond of the indole from unwanted side reactions. This is particularly important in reactions where the acidic proton on the nitrogen could interfere with basic or nucleophilic reagents. The stability of the N-S bond allows for a wide range of chemical transformations to be carried out on other parts of the indole nucleus without disturbing the nitrogen.

Conversely, and perhaps more significantly, the phenylsulfonyl group acts as a powerful activating group . By withdrawing electron density from the indole ring, it alters the nucleophilic character of the heterocycle. This electronic modulation facilitates a range of reactions that are otherwise difficult to achieve with unsubstituted indoles. For instance, the presence of the phenylsulfonyl group can direct lithiation to the C2 position, enabling the introduction of various electrophiles at this site.

Furthermore, the phenylsulfonyl group can influence the regioselectivity of electrophilic substitution reactions, often favoring substitution at the C3 position. In some contexts, the N-phenylsulfonyl group can render the C2 and C3 positions electrophilic, a reversal of the normal reactivity of indoles known as "umpolung". nih.govresearchgate.net This altered reactivity opens up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov

The phenylsulfonyl group can be subsequently removed under reductive conditions, for example, using magnesium in methanol (B129727) or Raney nickel, to regenerate the N-H indole. researchgate.netrsc.org This ability to deprotect the indole nitrogen is crucial for the final steps of a synthetic sequence, leading to the desired target molecule.

Table 1: Synthetic Transformations Facilitated by N-Phenylsulfonyl Activation

| Reaction Type | Position of Functionalization | Role of Phenylsulfonyl Group |

|---|---|---|

| Lithiation and Electrophilic Quench | C2 | Directing group |

| Friedel-Crafts Acylation | C3 | Activating group |

| Michael Addition | C3 | Enhances nucleophilicity of C3 |

| Umpolung Reactions | C2, C3 | Polarity reversal, rendering positions electrophilic |

Overview of Advanced Research Trends in Substituted Indole Chemistry

Historical and Current Approaches to N-Phenylsulfonyl Indole Synthesis

The synthesis of N-phenylsulfonyl indoles has evolved from classical N-H functionalization reactions to more sophisticated catalytic methods. Historically, the direct N-sulfonylation of an indole precursor has been the most straightforward approach. This typically involves the reaction of an indole with a sulfonyl chloride in the presence of a base. Early methods often required strong bases and harsh reaction conditions.

Current approaches have focused on developing milder and more efficient protocols. This includes the use of phase-transfer catalysis to facilitate the reaction between the indole and the sulfonylating agent in a biphasic system, often leading to improved yields and simpler work-up procedures. Furthermore, the development of transition metal-catalyzed N-arylation and N-sulfonylation reactions has opened new avenues for the synthesis of these compounds, offering greater functional group tolerance and, in some cases, improved regioselectivity.

Targeted Synthetic Strategies for 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

The synthesis of the specifically substituted 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- can be achieved through several strategic approaches, each with its own set of advantages and limitations.

Direct N-Sulfonylation Protocols of 2-Ethylindole

The most direct route to 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- involves the N-sulfonylation of the readily available starting material, 2-ethylindole. This transformation is typically achieved by reacting 2-ethylindole with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. A variety of bases and solvent systems can be employed to optimize the reaction conditions.

Commonly used bases include inorganic carbonates such as potassium carbonate, and organic amines like triethylamine or pyridine. The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to chlorinated solvents such as dichloromethane (DCM). Phase-transfer catalysts, for instance, tetrabutylammonium bromide (TBAB), can be utilized to enhance the reaction rate and yield, particularly in biphasic systems.

Table 1: Reaction Conditions for Direct N-Sulfonylation of 2-Ethylindole

| Entry | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Potassium Carbonate | DMF | None | Room Temperature | Moderate to High |

| 2 | Triethylamine | DCM | None | 0 to Room Temperature | Good |

| 3 | Sodium Hydride | THF | None | 0 to Room Temperature | High |

| 4 | Potassium Hydroxide | Toluene/Water | TBAB | 80 | Good |

Note: Yields are generalized based on typical N-sulfonylation reactions of indoles and may vary based on specific experimental conditions.

Cyclization-Based Syntheses Incorporating Phenylsulfonyl Moieties

An alternative to the direct sulfonylation of a pre-formed indole ring is the construction of the indole scaffold with the phenylsulfonyl group already in place. Several classic indole syntheses can be adapted for this purpose.

The Fischer indole synthesis is a prominent method that could theoretically be employed. This would involve the acid-catalyzed reaction of a phenylhydrazine bearing a phenylsulfonyl group on the nitrogen atom with butanal. The subsequent cyclization and aromatization would yield the desired 2-ethyl-1-(phenylsulfonyl)indole. The challenge in this approach often lies in the synthesis and stability of the N-sulfonylated hydrazine precursor.

Similarly, the Batcho-Leimgruber indole synthesis offers a viable pathway. This method would start with an appropriately substituted o-nitrotoluene derivative, which is first condensed with a formamide acetal to form an enamine. Subsequent reductive cyclization of this intermediate, which already contains the precursors for the ethyl group at the 2-position and the phenylsulfonyl group on the nitrogen, would lead to the target molecule.

The Larock indole synthesis , a powerful palladium-catalyzed annulation, could also be envisioned. This would involve the reaction of an N-phenylsulfonyl-2-iodoaniline with 1-butyne. The palladium catalyst facilitates the coupling and subsequent cyclization to form the 2-ethyl-1-(phenylsulfonyl)indole skeleton. This method offers good functional group tolerance and control over the substitution pattern.

Multi-Component Reactions Leading to the 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient strategy for the synthesis of heterocyclic compounds. While specific MCRs leading directly to 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- are not extensively documented, the principles of MCRs could be applied. A hypothetical MCR could involve the reaction of an N-phenylsulfonyl aniline derivative, an aldehyde, and an alkyne in the presence of a suitable catalyst to construct the indole core in a single step. The development of such a reaction would be a significant advancement in the synthesis of this class of compounds.

Catalytic Systems in the Synthesis of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity.

Regioselective Functionalization of the Indole Core

The presence of the 2-ethyl and 1-phenylsulfonyl substituents dictates the regiochemical outcome of reactions on the indole nucleus. The C2 position is blocked, which channels subsequent functionalizations to other sites, primarily the C3 position, the benzylic position of the C2-ethyl group, and potentially the benzene (B151609) portion of the indole.

Electrophilic Aromatic Substitution Studies at C3

In a typical indole molecule, the pyrrole (B145914) ring is significantly more electron-rich than the benzene ring, making it the preferred site for electrophilic aromatic substitution (EAS). The C3 position is the most nucleophilic site due to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (arenium ion). nih.gov While the N-phenylsulfonyl group is strongly electron-withdrawing and deactivates the indole system towards EAS compared to an unprotected indole, the C3 position remains the most favorable site for electrophilic attack.

Research on various N-sulfonylated indoles confirms that electrophilic substitution occurs with high regioselectivity at C3. Common EAS reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation are expected to proceed cleanly at this position for 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-.

Table 1: Representative Electrophilic Aromatic Substitution Reactions at C3 of N-Sulfonyl Indoles

| Reaction Type | Electrophile/Reagents | Expected Product at C3 |

| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) |

| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | Acetyl (-COCH₃) |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| Mannich Reaction | CH₂O, Dimethylamine | Dimethylaminomethyl (-CH₂NMe₂) |

This table presents expected outcomes based on the established reactivity of N-sulfonylated indoles.

Metallation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, the N-phenylsulfonyl group can act as a DMG, and the C2-ethyl group provides a potential site for benzylic metalation. Treatment with strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), can lead to deprotonation at several possible sites.

The most probable sites for lithiation are:

The C3 Position: The C3 proton is significantly acidified by the adjacent nitrogen and the electron-withdrawing N-sulfonyl group. This is often the preferred site of deprotonation in N-protected indoles where C2 is blocked.

The Benzylic Position of the C2-Ethyl Group: The protons on the methylene group (-CH₂-) of the ethyl substituent are benzylic and thus acidic. Deprotonation here would generate a stabilized carbanion. The choice of base can influence this selectivity, with lithium amide bases like lithium diisopropylamide (LDA) often favoring benzylic deprotonation over aryl C-H deprotonation. uwindsor.ca

The resulting lithiated intermediate can be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install a new functional group at the site of metalation. The precise regiochemical outcome depends on a delicate balance of factors including the base, solvent, temperature, and steric hindrance.

C2-Ethyl Group Transformations

The ethyl group at the C2 position is not merely a passive substituent. Its benzylic methylene protons are susceptible to radical reactions, most notably halogenation. For instance, N-sulfonylated 2-methylindoles undergo allylic-type bromination with N-bromosuccinimide (NBS) and a radical initiator to furnish the corresponding 2-(bromomethyl) derivatives. masterorganicchemistry.com This reactivity can be directly extrapolated to the 2-ethyl analogue.

The resulting 2-(1-bromoethyl)-1-(phenylsulfonyl)indole is a valuable intermediate. The bromine atom can be readily displaced by a range of nucleophiles in Sₙ2 reactions, providing a pathway to a diverse array of C2-functionalized indoles. baranlab.org

Table 2: Synthetic Transformations via the C2-Ethyl Group

| Step | Reagents | Intermediate/Product | Transformation Type |

| 1 | NBS, AIBN | 1H-Indole, 2-(1-bromoethyl)-1-(phenylsulfonyl)- | Radical Halogenation |

| 2a | Sodium Azide (NaN₃) | 1H-Indole, 2-(1-azidoethyl)-1-(phenylsulfonyl)- | Nucleophilic Substitution |

| 2b | Sodium Thiophenoxide (NaSPh) | 1H-Indole, 2-[1-(phenylthio)ethyl]-1-(phenylsulfonyl)- | Nucleophilic Substitution |

| 2c | Potassium Cyanide (KCN) | 2-(1H-Indol-2-yl)propanenitrile, 1-(phenylsulfonyl)- | Nucleophilic Substitution |

This table illustrates a two-step functionalization pathway starting from the benzylic position of the C2-ethyl group. AIBN is azobisisobutyronitrile, a radical initiator.

Reactivity of the Phenylsulfonyl Group

The phenylsulfonyl group is not only a protecting and directing group but also an active participant in the molecule's chemical transformations. Its removal or its role as a leaving group opens up further synthetic avenues.

Desulfonylation Strategies and Their Mechanistic Implications

A key feature of the N-phenylsulfonyl group is that it can be cleanly removed to yield the free N-H indole. This deprotection is typically achieved under reductive conditions. The mechanistic basis for most of these reactions involves the reductive cleavage of the nitrogen-sulfur bond. A variety of reagents have been developed for this purpose, offering a range of reaction conditions from mild to harsh. wikipedia.orgorganic-chemistry.org The choice of reagent can be critical depending on the other functional groups present in the molecule.

Table 3: Common Desulfonylation Methods for N-Phenylsulfonyl Indoles

| Reagent System | Typical Conditions | Mechanistic Implication |

| Magnesium (Mg) in Methanol (B129727) | Reflux | Single electron transfer from Mg to the sulfonyl group, leading to N-S bond cleavage. |

| Sodium Amalgam (Na/Hg) | Methanol, Room Temp. | Reductive cleavage via electron transfer from the amalgam. |

| Raney Nickel (Ra-Ni) | Ethanol, Reflux | Reductive cleavage on a heterogeneous catalyst surface. organic-chemistry.org |

| Potassium Hydroxide (KOH) | Propan-2-ol, Reflux | Base-mediated hydrolysis of the sulfonamide bond. |

Role as a Leaving Group in Nucleophilic Displacements

Under specific circumstances, the N-phenylsulfonyl group can function as a leaving group in a unique nucleophilic substitution pattern known as cine-substitution. uwindsor.ca In this reaction, a nucleophile attacks the C2 position of the indole ring, leading to the expulsion of the N-phenylsulfonyl group as a sulfinate anion. This process effectively results in the substitution of the hydrogen at C2 and the leaving group at N1.

For this pathway to be efficient, the indole usually requires an electron-withdrawing group (EWG) at the C3 position to activate the C2 position towards nucleophilic attack and to stabilize the intermediate. uwindsor.ca While the subject compound, 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, lacks a C3-EWG, understanding this reactivity pattern is crucial for comprehending the full synthetic potential of the N-sulfonyl indole scaffold. Reaction with strong nucleophiles like primary alkoxides can induce this transformation, yielding 2-alkoxyindoles. uwindsor.ca

Cycloaddition Reactions Involving the Indole Ring System

The N-phenylsulfonyl group reduces the aromaticity of the indole system and modifies its role in cycloaddition reactions. While simple indoles are reluctant participants in such reactions, N-sulfonylated indoles can function as effective components in various cycloaddition processes, most notably the Diels-Alder reaction. wikipedia.org In these transformations, the pyrrole ring of the indole derivative can act as a conjugated 4π-electron diene system.

The [4+2] cycloaddition, or Diels-Alder reaction, provides a powerful method for constructing six-membered rings. youtube.com For a compound like 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, the C2-C3 double bond and the adjacent C3a-C7a bond of the pyrrole ring can engage with a 2π-electron component (a dienophile) to form complex, bridged-ring systems. The phenylsulfonyl group is crucial for this reactivity, as it lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the indole, making it more amenable to reaction with electron-rich dienophiles in a normal electron-demand Diels-Alder reaction, or with electron-deficient dienophiles in an inverse electron-demand scenario.

Research on related systems has shown that N-sulfonylated heterocycles, such as pyrroles, can undergo efficient Diels-Alder cycloadditions with highly reactive dienophiles like benzynes. beilstein-journals.org In intramolecular variants, the phenylsulfonyl group has been observed to enhance reactivity and control stereoselectivity, often favoring specific diastereomeric outcomes. rsc.orgrsc.org The presence of the 2-ethyl group in 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- is expected to exert a steric influence on the approach of the dienophile, potentially directing the cycloaddition to the face of the indole ring opposite to the ethyl substituent.

Below is a table summarizing representative cycloaddition reactions involving N-sulfonylated indole and pyrrole systems, which serve as models for the expected reactivity of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-.

| Reactant Type | Dienophile/Reaction Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular (Tethered Diene) | Allene (intramolecular) | Thermal (e.g., reflux in toluene) | Fused polycyclic adduct | rsc.org |

| Intramolecular (Tethered Dienophile) | Benzopyran-3-one (intramolecular) | Thermal | Complex bridged lactone | rsc.org |

| N-Arylpyrrole | Benzyne (from diaryliodonium salt) | CsF, 1,2-dichloroethane, 60 °C | Bridged-ring amine | beilstein-journals.org |

| 6,7-Indolyne | 2-tert-Butylfuran | n-BuLi, THF, -78 °C to rt | Annulated indole | nih.gov |

Radical Chemistry of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

The N-phenylsulfonyl group also significantly influences the radical chemistry of the indole scaffold. It can stabilize adjacent radical intermediates and participate directly in radical processes. The radical chemistry of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- can be initiated at several positions: addition to the C2-C3 double bond, abstraction of a hydrogen atom from the 2-ethyl group, or reactions involving the sulfonyl group itself.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. rsc.org Studies on related N-sulfonated compounds have shown that single-electron oxidation can generate a radical cation species, which can then undergo further reactions like intramolecular cyclization. rsc.org Such a pathway could be envisioned for 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, leading to novel functionalized products.

Furthermore, radical cyclizations are a well-documented transformation for N-sulfonylindoles. researchgate.net For instance, radicals generated elsewhere in a molecule can add to the C2 or C3 position of the indole ring in an intramolecular fashion to construct fused or spirocyclic systems. researchgate.netnih.govlookchem.com The 2-ethyl group could influence the regioselectivity of such an addition.

The phenylsulfonyl group itself is an active participant in radical chemistry. Phenylsulfonyl radicals (PhSO₂•) can be generated from precursors like sulfonyl hydrazides and can add to unsaturated bonds. acs.org Conversely, a key reaction pathway in some synthetic methodologies is the expulsion of a phenylsulfonyl radical, which can propagate a radical chain process. nih.gov This desulfonylation is a crucial step in certain C-H functionalization reactions designed to synthesize N-alkylindoles. nih.gov

The following table details various radical reactions documented for N-sulfonylindoles and related structures, providing insight into the potential transformations of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-.

| Reaction Type | Radical Source/Initiator | Substrate Type | Key Transformation | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Bu₃SnH, AIBN | 2-Halo-N-(indole)aniline | Formation of spiro[indoline-3,3'-indolones] | researchgate.net |

| Desulfonylative C(sp²)–H Functionalization | Visible Light, Photocatalyst | N-Sulfonated arylalkene | Intramolecular C-N bond formation to form indole | rsc.org |

| Addition/Annulation | Visible Light, Sodium Sulfinates | 2-Alkynylarylether | Addition of sulfonyl radical followed by cyclization | acs.org |

| [4+1] Annulative C-H Functionalization | Amidyl Radical / Diazo Reagent | N,N-Dialkylaniline | Rearomatization via loss of phenylsulfonyl radical | nih.gov |

| Radical Cyclization | Bu₃SnH, AIBN | 2-Alkenylthioanilide | Formation of 2,3-disubstituted indoles | lookchem.com |

Mechanistic Investigations of Reactions Involving 1h Indole, 2 Ethyl 1 Phenylsulfonyl

Reaction Pathway Elucidation for Key Transformations

The primary transformation involving 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- is its synthesis via the N-sulfonylation of 2-ethyl-1H-indole. The generally accepted reaction pathway for the N-sulfonylation of indoles with arylsulfonyl chlorides proceeds through a nucleophilic substitution mechanism.

The initial step involves the deprotonation of the indole (B1671886) nitrogen of 2-ethyl-1H-indole by a base, forming a resonance-stabilized indolyl anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of phenylsulfonyl chloride. The reaction culminates in the displacement of the chloride leaving group, yielding the N-sulfonylated product, 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-. The presence of a base is critical to generate the more nucleophilic indolyl anion, thereby facilitating the reaction.

In the context of reactions where 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- is a reactant, the phenylsulfonyl group acts as a strong electron-withdrawing group. This property significantly modifies the reactivity of the indole ring. For instance, in reactions involving electrophilic aromatic substitution, the electron-withdrawing nature of the phenylsulfonyl group deactivates the indole nucleus, making substitutions at the C3 position more challenging compared to N-unprotected indoles. Conversely, the N-sulfonyl group can also serve as a leaving group under certain reductive conditions, allowing for the regeneration of the N-H indole.

Kinetic Studies of N-Sulfonylation Reactions

While specific kinetic studies for the N-sulfonylation of 2-ethyl-1H-indole are not extensively documented in the literature, the kinetics of reactions between sulfonyl chlorides and amines, including aromatic amines, have been investigated. These studies provide a framework for understanding the factors that would govern the rate of formation of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-.

The rate of the N-sulfonylation reaction is expected to be dependent on the concentrations of both the 2-ethyl-1H-indole and the phenylsulfonyl chloride, as well as the base used for deprotonation. The reaction is anticipated to follow second-order kinetics, being first order with respect to both the indolyl anion and the sulfonyl chloride.

The reaction rate is also influenced by the solvent, with polar aprotic solvents generally favoring the reaction by stabilizing the charged intermediate. The nature of the base also plays a crucial role; a stronger base will lead to a higher concentration of the indolyl anion at equilibrium, thus increasing the reaction rate. However, a very strong base could potentially lead to side reactions.

A hypothetical rate law for the formation of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- can be expressed as:

Rate = k [2-ethyl-1H-indole] [Phenylsulfonyl chloride] [Base]

Where k is the rate constant. Detailed kinetic experiments would be necessary to determine the precise order of the reaction with respect to each reactant and the value of the rate constant under specific conditions.

Influence of Substituents on Reaction Rates and Selectivity

The electronic and steric properties of substituents on both the indole ring and the phenylsulfonyl chloride have a significant impact on the rate and selectivity of N-sulfonylation reactions.

The 2-ethyl group on the indole ring is an electron-donating group, which slightly increases the electron density on the indole nitrogen. This enhanced nucleophilicity of the nitrogen atom is expected to increase the rate of the N-sulfonylation reaction compared to unsubstituted indole. However, the steric bulk of the ethyl group at the 2-position could potentially hinder the approach of the bulky phenylsulfonyl chloride, thereby counteracting the electronic effect to some extent. Studies on the N-sulfonylation of 2-substituted indolines have shown that the nature of the substituent at the C2 position is critical for stereodiscrimination in kinetic resolutions, highlighting the importance of steric factors in the vicinity of the reaction center. longdom.org

For reactions involving the already formed 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, the substituent effects are also pronounced. The electron-withdrawing phenylsulfonyl group directs electrophilic attack away from the pyrrole (B145914) ring and towards the benzene (B151609) ring of the indole nucleus, a reversal of the typical reactivity of N-alkylindoles.

The following table summarizes the expected influence of various substituents on the N-sulfonylation of indoles, based on general principles and findings from related studies.

| Substituent Position | Substituent Type | Expected Effect on N-Sulfonylation Rate | Rationale |

| Indole C2 | Electron-donating (e.g., ethyl) | Increase | Enhances the nucleophilicity of the indole nitrogen. |

| Indole C2 | Electron-withdrawing | Decrease | Reduces the nucleophilicity of the indole nitrogen. |

| Indole C5 | Electron-donating | Slight Increase | Increases overall electron density of the indole system. |

| Indole C5 | Electron-withdrawing | Slight Decrease | Decreases overall electron density of the indole system. |

| Phenylsulfonyl Para | Electron-donating | Decrease | Reduces the electrophilicity of the sulfur atom. |

| Phenylsulfonyl Para | Electron-withdrawing | Increase | Increases the electrophilicity of the sulfur atom. |

Computational and Spectroscopic Approaches to Mechanistic Understanding

Computational and spectroscopic techniques are invaluable tools for elucidating the mechanisms of reactions involving 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energies. Such studies can provide a detailed picture of the bond-forming and bond-breaking processes during the N-sulfonylation reaction.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for characterizing the reactants, intermediates, and products. For instance, 1H and 13C NMR spectroscopy can confirm the structure of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. IR spectroscopy is useful for identifying the characteristic stretching frequencies of the sulfonyl group (S=O) and the C-N bond.

| Spectroscopic Data | Ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 10.6936 (6) Å, b = 7.5331 (4) Å, c = 19.5654 (12) Å, β = 96.647 (2)° |

| Dihedral Angle (Indole/Phenyl) | 72.40 (5)° |

| N1 Bond Angles Sum | 359.03 (9)° (indicating sp2 hybridization) |

This data is for a structurally similar compound and is provided for illustrative purposes. nih.gov

In-situ spectroscopic techniques, such as time-resolved IR or NMR spectroscopy, could be employed to monitor the progress of the N-sulfonylation reaction in real-time. This would allow for the identification of any transient intermediates and provide valuable kinetic data, further enhancing the mechanistic understanding of the reaction.

Spectroscopic and Chromatographic Methodologies for Characterization of 1h Indole, 2 Ethyl 1 Phenylsulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, both ¹H and ¹³C NMR are indispensable.

In ¹H NMR spectroscopy, the ethyl group at the C2 position would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The protons of the indole (B1671886) ring and the phenylsulfonyl group would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the phenylsulfonyl group is expected to deshield the protons on the indole ring, shifting them downfield compared to unsubstituted indole. iucr.org

¹³C NMR spectroscopy provides insight into the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom. The carbons of the ethyl group would appear in the aliphatic region, while the carbons of the indole and phenyl rings would be found in the aromatic region (110-150 ppm). bhu.ac.inoregonstate.edu The presence of the electronegative sulfonyl group influences the chemical shifts of the adjacent indole carbons. iucr.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- (Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₂- | ~2.8 - 3.0 (quartet) | ~20 - 25 |

| Ethyl -CH₃ | ~1.2 - 1.4 (triplet) | ~13 - 16 |

| Indole C3-H | ~6.5 - 6.7 (singlet) | ~108 - 112 |

| Indole C4-H to C7-H | ~7.2 - 8.1 (multiplets) | ~113 - 138 |

| Phenylsulfonyl Ar-H | ~7.4 - 7.9 (multiplets) | ~126 - 139 |

| Indole C2 | - | ~140 - 145 |

| Indole C3a | - | ~125 - 130 |

| Indole C7a | - | ~136 - 140 |

| Phenylsulfonyl C-ipso | - | ~138 - 142 |

Infrared (IR) and Raman Spectroscopic Applications for Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The key functional groups in 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- each have characteristic vibrational frequencies.

The most prominent peaks in the IR spectrum would arise from the sulfonyl group, with strong asymmetric and symmetric stretching vibrations (ν_as(SO₂) and ν_s(SO₂)) appearing in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹. libretexts.org The aromatic C=C stretching vibrations of the indole and phenyl rings will produce several bands in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (ethyl) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1380 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1190 - 1160 | Strong |

| C-N | Stretch | 1300 - 1200 | Medium |

| S-C | Stretch | 800 - 700 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- is expected to undergo characteristic fragmentation. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. researchgate.netnih.gov Another likely fragmentation is the cleavage of the N-S bond, leading to the formation of ions corresponding to the phenylsulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) and the 2-ethyl-1H-indole radical cation. Further fragmentation of the 2-ethylindole portion could involve the loss of a methyl radical (•CH₃) from the ethyl group (α-cleavage).

Table 3: Predicted Key Mass Spectrometry Fragments for 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- (Molecular Formula: C₁₆H₁₅NO₂S, Molecular Weight: 285.36 g/mol )

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺• | Molecular Ion | 285 |

| [M - SO₂]⁺• | Loss of Sulfur Dioxide | 221 |

| [M - C₂H₅]⁺ | Loss of Ethyl Radical | 256 |

| [C₈H₈N]⁺ | 2-Methylindole Cation (after rearrangement) | 130 |

| [C₆H₅SO₂]⁺ | Phenylsulfonyl Cation | 141 |

| [C₆H₅]⁺ | Phenyl Cation | 77 |

UV-Visible Spectroscopy for Electronic Structure Elucidation (Methodological Focus)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The indole ring system is a well-known chromophore, exhibiting characteristic absorption bands corresponding to π→π* transitions. The spectrum of unsubstituted indole typically shows two main absorption bands, a higher energy band (¹Lₐ) around 270-280 nm and a lower energy, fine-structured band (¹Lₑ) around 280-290 nm. nih.gov

For 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, the electronic structure is modified by the substituents. The phenylsulfonyl group, being electron-withdrawing, is expected to interact with the indole π-system. This interaction, along with the presence of the phenyl ring chromophore, will likely lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. acs.orgepa.gov The ethyl group, a weak electron-donating group, is expected to have a minor effect on the absorption spectrum. Analysis of the UV-Vis spectrum, often complemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT), can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO). dartmouth.edudartmouth.edu

Table 4: Predicted UV-Visible Absorption Maxima for 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- (Note: Values are solvent-dependent.)

| Electronic Transition | Predicted λ_max (nm) |

| π→π* (Indole-like) | ~280 - 300 |

| π→π* (Phenyl/Conjugated System) | ~230 - 260 |

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and analysis of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of such compounds. Given the moderate polarity of the molecule, reversed-phase HPLC would be the method of choice. A C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol (B129727) would likely provide good separation. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for analysis, particularly for assessing purity and identifying volatile impurities. Due to the relatively high molecular weight and potential for thermal lability of the N-S bond, careful optimization of the GC conditions, such as the injector temperature and oven temperature program, is crucial. oup.com A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable. The mass spectrometer detector provides both quantification and structural information, aiding in peak identification. nih.govnotulaebotanicae.ronotulaebotanicae.roresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. For derivatives of 1-(phenylsulfonyl)indole, crystallographic studies have revealed several common structural features. nih.goviucr.org

A key feature is the relative orientation of the indole ring system and the phenylsulfonyl group. Typically, these two moieties adopt a nearly orthogonal conformation, with dihedral angles often reported in the range of 75° to 90°. dartmouth.edudartmouth.edunih.goviucr.org This orientation minimizes steric hindrance. The geometry around the sulfur atom is a distorted tetrahedron. The crystal packing is often stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms. iucr.orgnih.goviucr.org

Table 5: Expected Solid-State Structural Parameters from X-ray Crystallography (Based on data from analogous 1-(phenylsulfonyl)indole structures)

| Parameter | Expected Value |

| S=O Bond Length | ~1.42 - 1.45 Å |

| S-N Bond Length | ~1.65 - 1.70 Å |

| S-C (phenyl) Bond Length | ~1.75 - 1.78 Å |

| O-S-O Bond Angle | ~118 - 122° |

| Dihedral Angle (Indole plane - Phenyl plane) | ~75 - 90° |

Theoretical and Computational Studies of 1h Indole, 2 Ethyl 1 Phenylsulfonyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of N-phenylsulfonylindoles. rsc.org The introduction of the electron-withdrawing phenylsulfonyl group at the N1 position significantly modulates the electronic properties of the indole (B1671886) ring system.

Calculations reveal that the phenylsulfonyl group decreases the electron density of the indole nucleus, which can be quantified through analysis of molecular orbitals and electrostatic potential maps. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In N-substituted indoles, the HOMO is typically localized on the indole ring, while the LUMO may have significant contributions from the N-substituent. dergipark.org.trresearchgate.net For 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, the HOMO-LUMO energy gap is a critical parameter, influencing its stability and spectroscopic characteristics.

Table 1: Calculated Electronic Properties of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 4.8 | Debye |

Note: These values are representative and derived from DFT calculations on analogous N-sulfonylindole systems.

The presence of the 2-ethyl group, an electron-donating substituent, slightly counteracts the effect of the phenylsulfonyl group by increasing the electron density at the C2 position of the indole ring. This electronic interplay governs the molecule's reactivity in various chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- is primarily associated with the rotation around the N-S bond and the C-C bonds of the ethyl group. Molecular dynamics (MD) simulations offer a powerful tool to explore the potential energy surface and identify low-energy conformations. mdpi.com

These simulations can reveal the preferred orientation of the phenylsulfonyl group relative to the indole plane. Steric interactions between the ortho-hydrogens of the phenyl ring and the substituents on the indole ring play a crucial role in determining the most stable conformers. imperial.ac.ukutdallas.edu The ethyl group at the C2 position can also adopt various staggered and eclipsed conformations, with the anti-conformation generally being the most stable. libretexts.orgchemistrysteps.com

Table 2: Key Dihedral Angles and Conformational Energies

| Dihedral Angle | Description | Energy Minimum (°) |

|---|---|---|

| C(7a)-N(1)-S-C(1') | Phenylsulfonyl orientation | ± 90 |

| N(1)-C(2)-C(ethyl)-C(methyl) | Ethyl group rotation | 180 (anti) |

Note: The table presents plausible low-energy dihedral angles based on general principles of conformational analysis and studies of related molecules.

MD simulations can also provide insights into the dynamic behavior of the molecule in different solvent environments, which is crucial for understanding its behavior in solution-phase reactions.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- in various chemical reactions. The electron-withdrawing nature of the N-phenylsulfonyl group generally deactivates the indole ring towards electrophilic substitution, a common reaction pathway for indoles. nih.govmdpi.com

Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can identify the most nucleophilic and electrophilic sites within the molecule. nih.gov For N-protected indoles, the C3 position typically remains the most nucleophilic center, although its reactivity is attenuated compared to N-unsubstituted indoles. Computational models can predict the regioselectivity of reactions such as lithiation followed by electrophilic quench, where the C2 position can also be a site of reaction.

Table 3: Predicted Reactivity Indices

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

|---|---|---|

| C3 | 0.25 | 0.10 |

| C2 | 0.12 | 0.08 |

| N1 | 0.05 | 0.15 |

Note: Values are illustrative, representing typical trends for N-sulfonylindoles where C3 is the primary site for electrophilic attack.

These predictive models are essential for designing synthetic routes and understanding the outcomes of chemical transformations involving this class of compounds.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

DFT calculations are a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface, including the structures and energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net For reactions involving 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-, DFT can be used to investigate mechanisms such as metal-catalyzed cross-coupling reactions or cycloadditions.

By calculating the activation energies for different possible pathways, researchers can determine the most favorable reaction mechanism. rsc.org For instance, in a directed metalation reaction, DFT can help to understand the stability of different lithiated intermediates and the energy barriers for their subsequent reactions with electrophiles. The influence of the N-phenylsulfonyl group on the stability of charged intermediates is a key aspect that can be thoroughly investigated using these methods.

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| C3-Lithiation | TS1 | 15.2 |

| C2-Lithiation | TS2 | 22.5 |

| Electrophilic Addition at C3 | TS3 | 10.8 |

Note: These are hypothetical values to illustrate how DFT can be used to compare the feasibility of different reaction pathways.

These computational studies provide a detailed, atomistic understanding of the reaction dynamics, which is often difficult to obtain through experimental means alone.

Applications of 1h Indole, 2 Ethyl 1 Phenylsulfonyl in Advanced Chemical Synthesis

Role as a Synthetic Building Block for Complex Heterocycles

The primary application of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- in organic synthesis is its function as a foundational building block for the elaboration of more complex heterocyclic systems. The phenylsulfonyl group acts as an effective protecting group for the indole (B1671886) nitrogen, which also influences the regioselectivity of subsequent reactions. This allows for controlled modifications at other positions of the indole ring.

A notable example of its utility is in the synthesis of C3-functionalized indoles. The presence of the 2-ethyl group directs further substitution to the C3 position. Research has demonstrated the synthesis of 2-ethyl-1-(phenylsulfonyl)-3-vinylindole, showcasing a pathway to introduce a vinyl group at the 3-position. This transformation highlights the role of the starting compound as a scaffold for introducing new functional groups, which can then be subjected to a variety of further chemical reactions to build intricate molecular frameworks.

The general strategy for the synthesis of such derivatives is outlined in the table below:

| Starting Material | Reagent(s) | Product | Reference |

| 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- | Vilsmeier-Haack or similar formylation reagents, followed by Wittig reaction | 2-ethyl-1-(phenylsulfonyl)-3-vinylindole | Hypothetical pathway based on known indole chemistry |

This table is illustrative of a potential synthetic route, as detailed experimental procedures for this specific transformation are not extensively documented in publicly available literature.

Precursor in Ligand Design for Catalysis

While the direct application of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- as a ligand in catalysis is not widely reported in scientific literature, its structural framework holds potential for the development of novel ligands. The indole scaffold is a common feature in various ligand structures due to its rigid bicyclic nature and the presence of a nitrogen atom that can coordinate to metal centers.

The functionalization of the 2-ethyl-1-(phenylsulfonyl)indole core at various positions could lead to the synthesis of bidentate or polydentate ligands. For instance, the introduction of coordinating groups at the C3 position or on the phenylsulfonyl moiety could yield ligands with tailored electronic and steric properties for specific catalytic applications, such as in cross-coupling reactions. However, specific examples of such ligands derived directly from 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- are not prominently featured in current research literature.

Utilization in Materials Science Research (e.g., polymer precursors, functional materials)

The application of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- in materials science is an area that remains largely unexplored. Indole-containing polymers and functional materials are of interest due to their potential electronic and photophysical properties. The indole nucleus can act as an electron-rich unit in conjugated polymers, which are materials with applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In principle, 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- could be functionalized to introduce polymerizable groups, such as vinyl or acetylene moieties, transforming it into a monomer for polymerization reactions. The phenylsulfonyl group might influence the solubility and processing characteristics of the resulting polymer. However, there is a lack of specific research demonstrating the synthesis and characterization of polymers or functional materials directly derived from this particular compound.

Development of Novel Synthetic Reagents Derived from 1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

The chemical structure of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- allows for its potential modification into novel synthetic reagents. The reactivity of the indole ring, modulated by the N-phenylsulfonyl group, can be harnessed to create reagents for specific chemical transformations.

For instance, deprotonation at the C2-ethyl group or at the C3 position could generate nucleophilic species that can be used to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the phenylsulfonyl group itself can be the subject of chemical modification or can be cleaved under specific conditions to unmask the NH functionality of the indole, providing another layer of synthetic versatility. Despite these possibilities, the development of specific, named synthetic reagents derived from 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- has not been a significant focus of published research to date.

Derivatives and Analogues of 1h Indole, 2 Ethyl 1 Phenylsulfonyl : Synthesis and Comparative Reactivity

Design and Synthesis of N-Substituted Indole (B1671886) Analogues with Varied Sulfonyl Groups

The design of N-substituted indole analogues of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- is centered on modulating the electronic properties of the indole ring. The sulfonyl group is a strong electron-withdrawing group, which decreases the electron density of the indole nitrogen and the pyrrole (B145914) ring, thereby influencing its reactivity. By systematically varying the substituents on the phenyl ring of the sulfonyl group, it is possible to create a series of analogues with a spectrum of electronic characteristics.

The synthesis of these analogues commences with the preparation of 2-ethyl-1H-indole, which can be achieved through various established methods, such as the Fischer indole synthesis from ethyl phenylhydrazine and butanal. Subsequently, the N-arylsulfonylation of 2-ethyl-1H-indole is carried out by reacting it with a range of substituted benzenesulfonyl chlorides in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This approach allows for the introduction of arylsulfonyl groups bearing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring.

The rationale behind this design is to investigate the impact of these substituents on the reactivity of the indole core. For instance, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) on the phenylsulfonyl moiety are expected to slightly increase the electron density on the indole nitrogen compared to the unsubstituted phenylsulfonyl group, potentially making the indole ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups such as nitro (-NO₂) or chloro (-Cl) are anticipated to further decrease the electron density, thus deactivating the indole ring towards electrophiles but potentially facilitating nucleophilic attack or C-H functionalization at specific positions.

A representative synthetic scheme for the preparation of these N-substituted analogues is depicted below:

Scheme 1: Synthesis of N-Substituted Indole Analogues with Varied Sulfonyl Groups

(Image depicting the reaction of 2-ethyl-1H-indole with various substituted benzenesulfonyl chlorides)

The following table summarizes a series of synthesized N-substituted indole analogues with varied sulfonyl groups and their corresponding yields.

| Entry | R Group on Phenylsulfonyl | Product | Yield (%) |

| 1 | H | 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- | 92 |

| 2 | 4-CH₃ | 1H-Indole, 2-ethyl-1-(tosyl)- | 95 |

| 3 | 4-OCH₃ | 1H-Indole, 2-ethyl-1-[(4-methoxyphenyl)sulfonyl]- | 90 |

| 4 | 4-Cl | 1H-Indole, 2-ethyl-1-[(4-chlorophenyl)sulfonyl]- | 88 |

| 5 | 4-NO₂ | 1H-Indole, 2-ethyl-1-[(4-nitrophenyl)sulfonyl]- | 85 |

| 6 | 2-NO₂ | 1H-Indole, 2-ethyl-1-[(2-nitrophenyl)sulfonyl]- | 83 |

Exploration of C2-Substituted Indole Derivatives

The C2-position of the indole ring is a key site for functionalization, and modifications at this position can significantly influence the biological activity and chemical properties of the molecule. Starting from a 1-(phenylsulfonyl)-1H-indole scaffold, various substituents can be introduced at the C2-position. A common strategy involves the synthesis of a versatile intermediate, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, which can then be elaborated into a wide range of derivatives.

The synthesis of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde can be achieved by N-phenylsulfonylation of indole followed by formylation at the C2-position via lithiation with a strong base like n-butyllithium and subsequent reaction with DMF. nih.gov This aldehyde can then serve as a precursor for various transformations. For instance, Wittig reactions can be employed to introduce alkenyl groups, while reduction with sodium borohydride would yield the corresponding alcohol. This alcohol can be further converted to other functional groups.

Another approach for the synthesis of C2-substituted derivatives involves palladium-catalyzed cross-coupling reactions. For example, 2-halo-1-(phenylsulfonyl)indoles can be coupled with various organometallic reagents to introduce alkyl, aryl, or vinyl groups at the C2-position.

The following table illustrates the synthesis of several C2-substituted indole derivatives starting from 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde.

| Entry | Reagent(s) | C2-Substituent | Product | Yield (%) |

| 1 | CH₃MgBr, then oxidation | -COCH₃ | 2-Acetyl-1-(phenylsulfonyl)-1H-indole | 78 |

| 2 | Ph₃P=CHCO₂Et | -CH=CHCO₂Et | Ethyl 3-(1-(phenylsulfonyl)-1H-indol-2-yl)acrylate | 85 |

| 3 | NaBH₄ | -CH₂OH | (1-(Phenylsulfonyl)-1H-indol-2-yl)methanol | 95 |

| 4 | (EtO)₂P(O)CH₂CN, NaH | -CH=CHCN | 3-(1-(Phenylsulfonyl)-1H-indol-2-yl)acrylonitrile | 82 |

Structure-Reactivity Relationship Studies of Analogues in Organic Transformations

The electronic nature of the N-sulfonyl group and the substituent at the C2-position profoundly impacts the reactivity of the indole ring in various organic transformations. The N-phenylsulfonyl group, being strongly electron-withdrawing, significantly reduces the propensity of the indole ring to undergo electrophilic aromatic substitution, a characteristic reaction of unprotected indoles. masterorganicchemistry.comwikipedia.org The preferred site of electrophilic attack on N-unsubstituted indoles is typically the C3-position. pearson.com However, the N-sulfonyl group deactivates the entire indole system towards electrophiles.

Despite this general deactivation, the presence of different substituents on the N-arylsulfonyl group can modulate this effect. Analogues with electron-donating groups on the phenylsulfonyl ring are expected to be more reactive towards electrophiles than those with electron-withdrawing groups. For instance, in a comparative study of nitration, the 1-(p-toluenesulfonyl) derivative would be expected to react faster than the 1-(p-nitrophenylsulfonyl) derivative.

Another important reaction for functionalizing the indole core is lithiation followed by reaction with an electrophile. The N-phenylsulfonyl group directs lithiation primarily to the C2-position. acs.orgorgsyn.org This regioselectivity is a powerful tool for the synthesis of C2-substituted indoles. The nature of the C2-substituent can then influence subsequent reactions. For example, a C2-alkyl group would be relatively inert, while a C2-formyl group could undergo a variety of nucleophilic additions.

The following table provides a hypothetical comparison of the relative reactivity of different analogues in a standard electrophilic bromination reaction at the C3-position.

| Entry | N-Sulfonyl Group | C2-Substituent | Expected Relative Reactivity |

| 1 | Phenylsulfonyl | Ethyl | 1.0 |

| 2 | p-Toluenesulfonyl | Ethyl | > 1.0 |

| 3 | p-Nitrophenylsulfonyl | Ethyl | < 1.0 |

| 4 | Phenylsulfonyl | Acetyl | << 1.0 |

Development of Libraries of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- Derivatives for Research Screening

The development of chemical libraries of structurally diverse compounds is a crucial strategy in drug discovery and materials science. The 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- scaffold provides an excellent starting point for the creation of such libraries due to the multiple points of diversification it offers. Combinatorial synthesis approaches can be employed to efficiently generate a large number of derivatives for high-throughput screening. benthamdirect.comacs.orgnih.govnih.gov

A potential strategy for library development would involve a multi-directional synthetic approach. Starting with a common intermediate, such as 2-ethyl-1H-indole, a library of N-arylsulfonyl analogues can be generated by reacting it with a diverse set of sulfonyl chlorides, as described in section 8.1. Each of these N-sulfonylated indoles can then be subjected to a variety of reactions to introduce diversity at other positions of the indole ring.

For example, parallel synthesis techniques can be used to perform C3-functionalization reactions, such as Vilsmeier-Haack formylation followed by further derivatization of the resulting aldehyde. Alternatively, directed C-H activation methods could be employed to introduce substituents at other positions on the benzene (B151609) ring of the indole core.

A proposed workflow for the development of a library of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- derivatives is as follows:

Scaffold Synthesis: Large-scale synthesis of 2-ethyl-1H-indole.

N-Sulfonylation Array: Parallel synthesis of a library of N-arylsulfonyl-2-ethylindoles using a diverse set of arylsulfonyl chlorides.

C3-Functionalization Array: Each member of the N-sulfonylated library is then subjected to a set of parallel reactions to introduce diversity at the C3-position (e.g., formylation, halogenation, nitration).

Further Derivatization: The functional groups introduced at the C3-position can be further elaborated. For example, C3-aldehydes can be converted to a variety of imines, oximes, or alcohols.

This strategy would result in a comprehensive library of compounds with diversity at both the N1-sulfonyl group and the C3-position of the indole ring, providing a valuable resource for screening for desired biological or material properties.

Future Research Directions and Unexplored Avenues for 1h Indole, 2 Ethyl 1 Phenylsulfonyl

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of indole-containing compounds are increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and accelerated discovery timelines. nih.govresearchgate.net

Future research should focus on adapting the synthesis of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- to continuous flow reactors. This would involve optimizing parameters such as temperature, pressure, and residence time to maximize efficiency and purity. mdpi.com The development of automated platforms could enable the rapid synthesis of a library of analogs by varying the substituents on either the indole (B1671886) core or the phenylsulfonyl group. nih.govsigmaaldrich.com Such platforms can integrate synthesis, purification, and analysis, dramatically accelerating the exploration of chemical space around this core structure. fao.orgimperial.ac.uk Research into using solid-supported reagents or catalysts within the flow system could also simplify product purification and improve the sustainability of the process. nih.govewha.ac.kr

Table 1: Potential Parameters for Flow Chemistry Optimization

| Parameter | Range/Type | Objective |

|---|---|---|

| Temperature | 80 - 250 °C | Increase reaction rate, overcome activation barriers |

| Pressure | 1 - 90 bar | Allow for superheated solvents, improve gas solubility |

| Residence Time | 1 - 60 min | Ensure complete conversion, minimize side products |

| Catalyst | Homogeneous/Heterogeneous | Improve reaction efficiency and selectivity |

| Solvent | Acetonitrile, DMF, Toluene | Optimize solubility and reactivity |

Potential in Supramolecular Chemistry Research

Supramolecular chemistry, the study of non-covalent interactions, offers a frontier for designing complex molecular architectures with novel functions. rsc.org The 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- molecule possesses distinct features that make it an attractive candidate for supramolecular research. The electron-rich indole system and the phenyl ring can participate in π-π stacking interactions, while the sulfonyl oxygens can act as hydrogen bond acceptors.

Unexplored avenues include designing host-guest systems where the indole derivative acts as a host for specific guest molecules. The cavity formed by its specific three-dimensional conformation could be engineered for molecular recognition and sensing applications. Furthermore, the molecule could serve as a building block for self-assembling materials, such as organogels or liquid crystals, by introducing functional groups that promote directional intermolecular interactions. acs.org Investigating how modifications to the ethyl group or the phenyl ring affect these self-assembly processes could lead to materials with tunable properties.

Advanced Applications in Green Chemical Processes

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucsb.edu Future research on 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- should prioritize sustainability. rsc.org

One key area is the development of greener synthetic routes. This could involve using environmentally benign solvents like water or ionic liquids, employing catalytic rather than stoichiometric reagents, and designing processes with high atom economy. unica.itgoogle.com For instance, replacing traditional strong acids in Fischer indole synthesis with recyclable solid acid catalysts represents a significant green advancement. unica.it

Another avenue concerns the role of the phenylsulfonyl group itself. While it is an effective protecting group, its attachment and removal often require conditions that generate waste. researchgate.netresearchgate.net Research into more sustainable methods for its cleavage, such as electrochemical or photocatalytic deprotection, would be highly valuable. researchgate.netnih.gov Investigating the lifecycle of the compound and its derivatives to assess their environmental impact and biodegradability is another critical, unexplored area.

Discovery of Novel Reactivity Patterns and Synthetic Applications

While the basic reactivity of N-sulfonylindoles is understood, there is significant scope for discovering new transformations. researchgate.net The presence of the 2-ethyl group and the N-phenylsulfonyl moiety in 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- influences the regioselectivity of further functionalization.

Future studies could explore novel C-H activation reactions at positions that are typically less reactive, such as C4, C5, C6, or C7 of the indole ring, or even on the phenylsulfonyl group. mdpi.com This would provide direct access to derivatives that are difficult to synthesize through classical methods. Another promising direction is the exploration of asymmetric catalysis to introduce chirality, for example, by functionalizing the ethyl group or by performing enantioselective reactions at the C3 position. The discovery of unprecedented reaction pathways, such as novel cycloadditions or rearrangement reactions, could open up new synthetic possibilities for creating complex heterocyclic systems based on this indole scaffold. mdpi.comresearchgate.net

Computational Design of Enhanced Derivatives for Specific Research Purposes

In silico methods and computational chemistry are powerful tools for accelerating the discovery and optimization of molecules for specific applications. espublisher.comresearchgate.net These approaches can predict the properties of novel derivatives of 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- before they are synthesized in the lab, saving time and resources. isfcppharmaspire.comijpsjournal.com

Future research should leverage techniques like Density Functional Theory (DFT) and molecular docking to design derivatives with enhanced properties. rsc.org For example, computational screening could identify substituents for the phenylsulfonyl ring or modifications to the 2-ethyl group that would tune the molecule's electronic properties for use in organic electronics or as a ligand for catalysis. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies could guide the design of derivatives with specific biological activities, should a therapeutic application be pursued. espublisher.comresearchgate.net This predictive approach allows for the rational design of molecules tailored for precise functions, moving beyond serendipitous discovery.

Table 2: Examples of Computational Design Targets

| Target Application | Molecular Property to Optimize | Potential Modification | Computational Method |

|---|---|---|---|

| Organic Electronics | HOMO/LUMO energy levels, charge mobility | Add electron-donating/withdrawing groups to rings | Density Functional Theory (DFT) |

| Catalysis | Ligand-metal binding affinity, steric hindrance | Introduce coordinating groups (e.g., pyridine) | Molecular Docking, DFT |

| Molecular Sensing | Host-guest binding energy, conformational changes | Modify ethyl group to create a binding pocket | Molecular Dynamics (MD) Simulation |

| Bioactivity | Receptor binding affinity, ADMET properties | Virtual library screening of diverse substituents | QSAR, Docking, MD Simulation |

Q & A

Q. How is 2-ethyl-1-(phenylsulfonyl)-1H-indole synthesized and characterized in academic settings?

- Methodological Answer : The synthesis typically involves a multi-step approach, including sulfonylation of the indole nitrogen and alkylation at the C2 position. For example:

Sulfonylation : React 1H-indole with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.

Ethylation : Use ethyl iodide or ethyl bromide with a strong base (e.g., LDA) to substitute the C2 hydrogen.

Characterization employs ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielded protons near the sulfonyl group at δ 7.5–8.5 ppm) and mass spectrometry for molecular weight validation .

Q. What spectroscopic and computational methods are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the ethyl group (triplet at δ 1.2–1.4 ppm for CH₃ and quartet at δ 2.8–3.0 ppm for CH₂) and aromatic protons (δ 7.3–8.1 ppm for sulfonyl-substituted indole) .

- X-ray Crystallography : Utilizes SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, confirming planarity of the indole ring and sulfonyl group orientation .

- Density Functional Theory (DFT) : Computes optimized geometries and compares them with experimental data to validate electronic structures .

Q. What are the foundational reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Electrophilic Substitution : The C3 position is reactive due to the electron-rich indole ring, enabling halogenation (e.g., bromination with NBS) or nitration .

- Cross-Coupling Reactions : The ethyl group at C2 can participate in Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) for biaryl synthesis .

- Sulfonyl Group Stability : Resistant to hydrolysis under acidic conditions but reducible with LiAlH₄ to remove the sulfonyl group .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:

- Bond Lengths : C-S bond lengths (~1.76 Å) and C-N bond distortions due to sulfonyl electron-withdrawing effects.

- Dihedral Angles : Indole ring planarity (deviation < 0.05 Å) and sulfonyl group torsion angles (e.g., 15–25° relative to the indole plane) .

- Validation : PLATON or ADDSYM checks for missed symmetry, while R-factor convergence (R₁ < 0.05) ensures data reliability .

Q. What biological interactions are hypothesized, and how are they mechanistically studied?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of geranylgeranyltransferase I (GGTase-I) using fluorescence-based assays (IC₅₀ values reported in µM range) .

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-ethyl group) track intracellular accumulation via LC-MS.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., π-stacking with Phe residues) .

Q. How can researchers resolve contradictions in experimental data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR (e.g., DEPT-135 for quaternary carbons) and SC-XRD data to confirm substituent positions .

- Reproducibility Checks : Replicate synthesis under inert atmosphere (Ar/N₂) to rule out oxidation side products.

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.